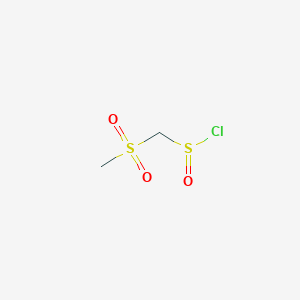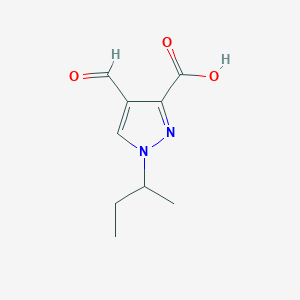
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a butan-2-yl group, a formyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The butan-2-yl group can be introduced via alkylation reactions, while the formyl group can be added through formylation reactions using reagents such as formic acid or formyl chloride. The carboxylic acid group is often introduced through oxidation reactions of corresponding alcohols or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid group.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butan-2-yl group may affect the compound’s hydrophobicity and membrane permeability.
Comparaison Avec Des Composés Similaires
1-(Butan-2-yl)-4-formyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-(Butan-2-yl)-3,5-dimethylpyrazole: Lacks the formyl and carboxylic acid groups, resulting in different chemical reactivity and biological activity.
4-Formyl-1H-pyrazole-3-carboxylic acid:
1-(Butan-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid:
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O3 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
1-butan-2-yl-4-formylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-6(2)11-4-7(5-12)8(10-11)9(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
Clé InChI |
WYUPYOKHLIONGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=C(C(=N1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)

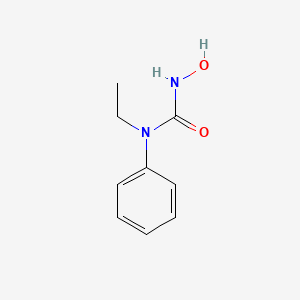

amine](/img/structure/B13199711.png)
![Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199716.png)
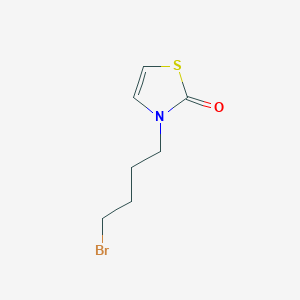
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
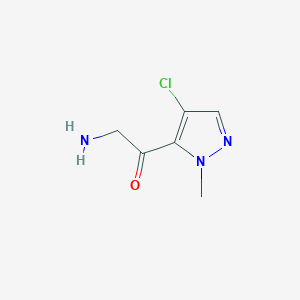
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)

